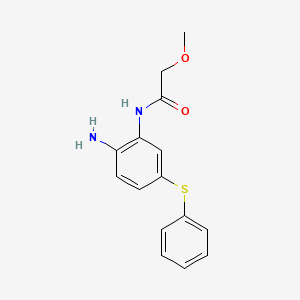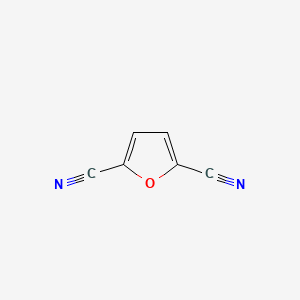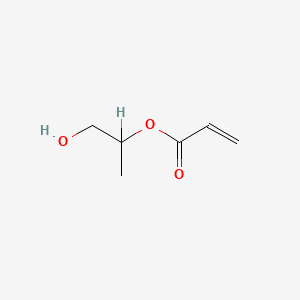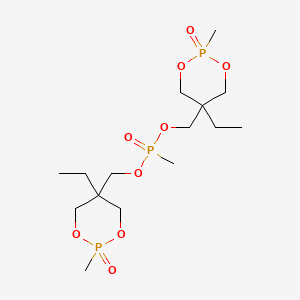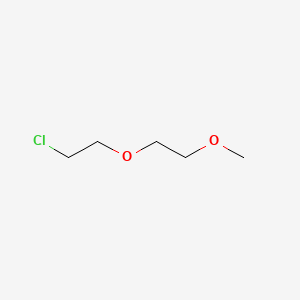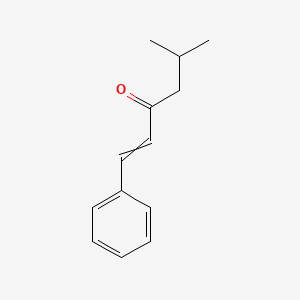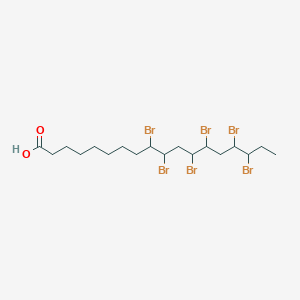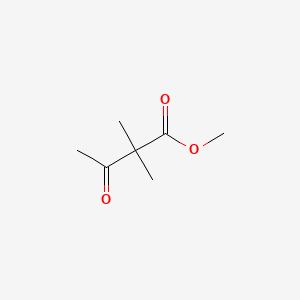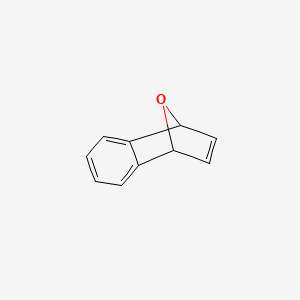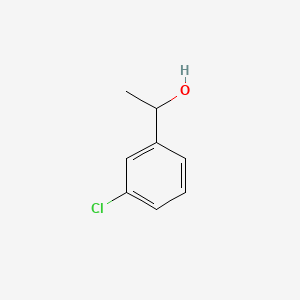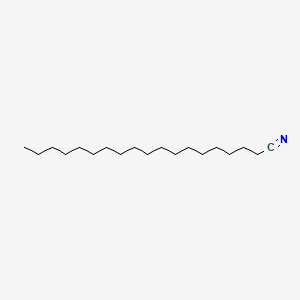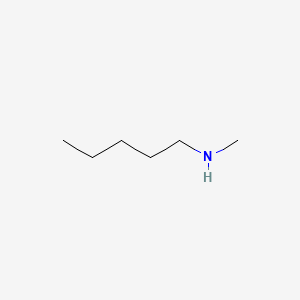
N-Methylpentylamine
説明
Molecular Structure Analysis
The molecular structure of N-Methylpentylamine is based on structures generated from information available in ECHA’s databases . The N-Methylpentylamine molecule contains a total of 21 bonds. There are 6 non-H bonds, 4 rotatable bonds, and 1 secondary amine (aliphatic) .Chemical Reactions Analysis
N-Methylpentylamine can be used as a reactant in various chemical reactions. For instance, it can be used to synthesize N′-tert-butyl-N-methyl-N-pentylsulfamide .Physical And Chemical Properties Analysis
N-Methylpentylamine has a melting point of -87.87°C (estimate), a boiling point of 116-118 °C (lit.), and a density of 0.738 g/mL at 25 °C (lit.) . It has a refractive index n20/D of 1.41 (lit.) and a flash point of 55 °F . It is a clear liquid that is colorless to almost colorless .科学的研究の応用
Synthesis and Chemical Applications
Synthesis of 3-(N-Methyl-N-pentylamino)-propanoic Acid Hydrochloride
N-Methylpentylamine is utilized in chemical synthesis, specifically in the formation of intermediates like 3-(N-methyl-N-pentylamino) propanoic acid hydrochloride. This compound has been synthesized with an overall yield of 63.93%, showcasing its potential in fine chemical production (Han Jing, 2011).
Reductive Amination Using Cobalt Oxide Nanoparticles
N-Methylpentylamine plays a role in the expedient synthesis of N-methyl- and N-alkylamines. These amines are significant in academic research and industrial production, particularly in life-science molecules. The development of efficient methods for the synthesis and functionalization of amines is of high scientific interest. N-methylated and N-alkylated amines, including N-Methylpentylamine, can be synthesized using cobalt oxide nanoparticle catalysts (T. Senthamarai et al., 2018).
Pharmacological Research
Fermentative Production of N-Alkylated Glycine Derivatives
N-Methylpentylamine is involved in the fermentative production of N-methylated amino acids, which show potential as antipsychotic agents and building blocks for peptide-based drugs. The research in this area explores the use of N-methylated amino acids, like N-Methylpentylamine, in the production of various pharmacologically relevant compounds (Melanie Mindt et al., 2019).
Methylation Pharmacogenetics
N-Methylpentylamine is relevant in the study of methylation pharmacogenetics, which examines how genetic differences affect individual responses to drugs. This research area includes the study of enzymes like catechol O-methyltransferase and histamine N-methyltransferase, which are involved in drug metabolism and may interact with compounds like N-Methylpentylamine (R. Weinshilboum et al., 1999).
Other Research Applications
Drug Contamination Screening
In the pharmaceutical industry, N-Methylpentylamine is identified as a potential contaminant in drug substances. The development of screening methods to assess the risks of such impurities in pharmaceuticals highlights the significance of N-Methylpentylamine in quality control and safety assessment in the pharmaceutical field (Y. Kao et al., 2022).
Enzymatic Formation of Psychotomimetic Metabolites
N-Methylpentylamine is involved in enzymatic processes that form psychotomimetic metabolites from naturally occurring compounds. This research provides insights into the biochemical pathways that might contribute to psychiatric disorders and the potential therapeutic applications of these pathways (J. Axelrod, 1961).
Safety And Hazards
特性
IUPAC Name |
N-methylpentan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H15N/c1-3-4-5-6-7-2/h7H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOIWOHLIGKIYFE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90180082 | |
| Record name | N-Methylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
101.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Methylpentylamine | |
CAS RN |
25419-06-1 | |
| Record name | N-Methylpentylamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25419-06-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-Methylpentylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025419061 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Methylpentylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90180082 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-methylpentylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.042.682 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



